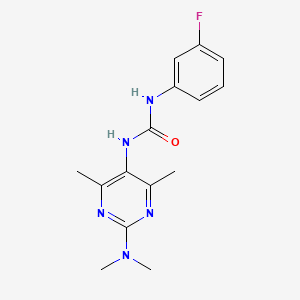

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKUNCVYFCUQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate fluorophenyl halides and palladium catalysts.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or fluorophenyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinyl Urea Derivatives

Compound from :

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea

- Structural Differences: Pyrrolidinyl group replaces dimethylamino at position 2 of the pyrimidine. Additional methyl group on the phenyl ring (4-methyl vs. unsubstituted 3-fluorophenyl).

- The 4-methyl substitution may alter electronic properties, affecting binding to hydrophobic pockets .

Compound from : 3-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-1-(2-ethylphenyl)urea

- Structural Differences: Phenoxy group replaces dimethylamino at position 2. 2-ethylphenyl replaces 3-fluorophenyl.

- Implications: Phenoxy introduces aromaticity and rigidity, possibly enhancing π-π stacking interactions. Ethyl group on phenyl may improve lipophilicity but reduce polarity .

Urea-Based Kinase Modulators

M64/M64HCl (): 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea

- Structural Differences: Pyridinyl-ethyl chain replaces pyrimidine core. Morpholino and trifluoromethyl groups on the phenyl ring.

- Implications: Trifluoromethyl enhances metabolic stability. Morpholino improves solubility but may reduce blood-brain barrier penetration compared to dimethylamino .

Thiourea Analogues ()

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

- Structural Differences: Thiourea (C=S) replaces urea (C=O). Cyclohexyl-dimethylamino scaffold instead of pyrimidine.

- Implications: Thiourea may exhibit stronger hydrogen bonding but lower metabolic stability.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors |

|---|---|---|---|

| Query Compound | ~318.35 g/mol | 2.8 | 2 |

| Compound | ~357.41 g/mol | 3.1 | 2 |

| M64HCl | ~479.94 g/mol | 3.5 | 2 |

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 303.33 g/mol

- CAS Number : 1797659-76-7

The compound features a pyrimidine ring, a dimethylamino group, and a fluorophenyl moiety, which contribute to its unique chemical properties and biological activities.

This compound exerts its biological effects through interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with receptors that regulate inflammation and cancer cell growth, potentially leading to therapeutic effects in these areas.

Therapeutic Applications

Research indicates several promising applications for this compound:

- Anticancer Activity : Studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential use in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HeLa cells | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Antimicrobial | Effective against E. coli and S. aureus |

Detailed Research Insights

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability among various cancer cell lines. The mechanism was primarily through the activation of apoptotic pathways.

- Inflammation Models : Animal models treated with this compound showed decreased levels of pro-inflammatory cytokines, suggesting its potential utility in managing chronic inflammatory conditions.

- Antimicrobial Efficacy : The compound exhibited minimum inhibitory concentrations (MICs) against several pathogenic bacteria, outperforming traditional antibiotics in some cases. This suggests a dual role as both an anticancer and antimicrobial agent.

Q & A

Q. Q1. What structural features of 1-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluorophenyl)urea influence its chemical reactivity and biological activity?

The compound’s activity is governed by its pyrimidine core, dimethylamino group, and fluorophenyl substituent. The dimethylamino group enhances solubility via hydrogen bonding and modulates electronic effects on the pyrimidine ring, while the 3-fluorophenyl moiety contributes to lipophilicity and π-π stacking interactions with biological targets. The 4,6-dimethyl groups on the pyrimidine ring introduce steric hindrance, potentially altering binding kinetics .

Methodological Insight : To evaluate these effects, researchers can perform Hammett analysis (for electronic effects) and comparative molecular docking studies with analogs lacking specific substituents.

Q. Q2. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Key parameters include:

- Temperature control : Maintaining 0–5°C during urea bond formation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic attack efficiency in coupling steps.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates; recrystallization in ethanol enhances final purity .

Q. Q3. What computational strategies are effective for identifying biological targets of this compound?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen kinase or GPCR libraries, focusing on conserved ATP-binding pockets. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). For example, analogs with similar pyrimidine-urea scaffolds show activity against BRAF V600E (KD ~ 50 nM) .

Methodological Insight : Combine pharmacophore modeling (e.g., Phase) with structure-activity relationship (SAR) studies to prioritize targets.

Q. Q4. How can contradictory bioactivity data across cell lines be resolved?

Contradictions often arise from differences in metabolic enzyme expression (e.g., CYP450 isoforms). To address this:

Metabolic profiling : Incubate the compound with liver microsomes from relevant species.

Gene knockout models : Use CRISPR-Cas9 to silence CYP3A4 or other enzymes in cell lines.

Co-administration studies : Test with inhibitors like ketoconazole to assess metabolic stability .

Q. Q5. What strategies improve regiochemical selectivity during pyrimidine functionalization?

Regioselectivity is influenced by:

- Protecting groups : Boc or acetyl groups on the dimethylamino moiety prevent unwanted N-alkylation.

- Catalysts : Pd(OAc)₂/Xantphos promotes C-5 selectivity in Suzuki-Miyaura couplings.

- Steric control : Bulkier ligands (e.g., t-BuXPhos) favor substitution at less hindered positions .

Case Study :

Using Pd(OAc)₂/Xantphos, coupling 3-fluorophenylboronic acid to the pyrimidine core achieved 89% regioselectivity for the C-5 position .

Q. Q6. How can researchers address poor in vitro-to-in vivo translation of this compound’s efficacy?

Common challenges include low bioavailability and rapid clearance. Solutions:

Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility.

Pharmacokinetic studies : Measure t₁/₂ and AUC in rodent models.

Metabolite identification : LC-MS/MS to detect glucuronide or sulfate conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.